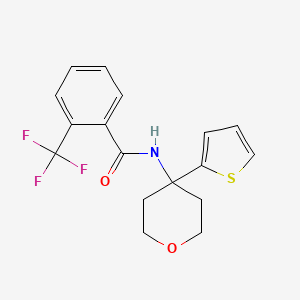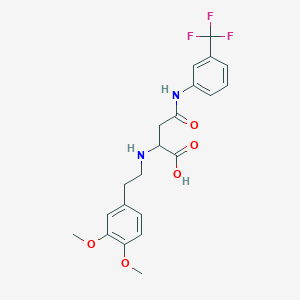
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with multiple functional groups, including two amine groups, a carboxylic acid group, and two methoxy groups attached to a phenyl ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenethyl group suggests a phenyl ring substituted with two methoxy groups and an ethyl chain, which is further substituted with an amino group .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
A significant application of this compound is in peptide synthesis, where it acts as a building block for creating various peptide sequences. The hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring, as described by Albericio and Bárány (1991), showcases a method for solid-phase peptide synthesis using protected peptide segments. This technique is crucial for constructing peptides with precise amino acid sequences, which are essential for biological studies and drug development (Albericio & Bárány, 1991).
Unnatural Amino Acids for β-Sheet Mimics
Unnatural amino acids, resembling the compound , have been designed to mimic structural elements of proteins, such as β-strands. Nowick et al. (2000) developed an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand. This molecule has applications in studying protein-protein interactions and designing novel protein structures (Nowick et al., 2000).
Antimicrobial and Antibacterial Properties
The trifluoromethyl group, a component of the chemical structure, has been investigated for its antimicrobial properties. Adamczyk-Woźniak et al. (2021) studied (trifluoromethoxy)phenylboronic acids, which share a similar motif with the compound , for their antimicrobial activity. These studies highlight the potential of such compounds in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Photoluminescent Material Development
Compounds containing the trifluoromethylphenyl group have also been explored for their photoluminescent properties. Ekinci et al. (2000) investigated the electrochemical oxidation of related compounds, demonstrating their potential as new classes of photoluminescent materials. This application is crucial for developing novel optical and electronic devices (Ekinci et al., 2000).
NMR Probes and Medicinal Chemistry
The compound's structural elements are useful in the design of NMR probes for studying biological systems. Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives, showing how such molecules can enhance the sensitivity of NMR studies. These findings have implications for both basic research and the development of medicinal compounds (Tressler & Zondlo, 2014).
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5/c1-30-17-7-6-13(10-18(17)31-2)8-9-25-16(20(28)29)12-19(27)26-15-5-3-4-14(11-15)21(22,23)24/h3-7,10-11,16,25H,8-9,12H2,1-2H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSZVOCQHRGPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)


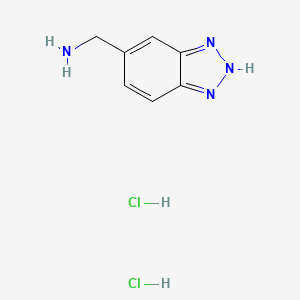

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)

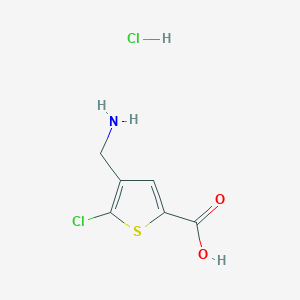
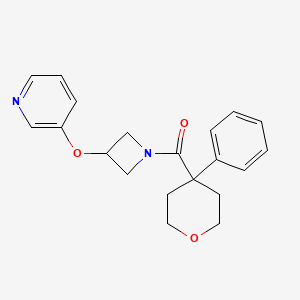
![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)
![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)
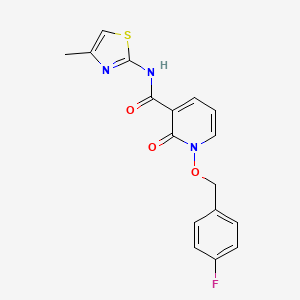
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)
